Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For example, a series of 1-benzo [1,3]dioxol-5-yl-indoles bearing 3- N -fused heteroaryl moieties have been synthesized via a Pd - catalyzed C-N cross - coupling . The reaction mixture was filtrated and the filtrate was concentrated under vacuum to remove the solvent. The residue was dissolved in dichloromethane, successively washed with 5% NaOH solution and water to pH = 7, and finally dried with anhydrous Na2SO4 .Molecular Structure Analysis
The molecular structure of similar compounds has been reported. For example, the IUPAC name of a similar compound is 2- [4- (1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]pyrimidine . The InChI code is 1S/C16H18N4O2/c1-4-17-16 (18-5-1)20-8-6-19 (7-9-20)11-13-2-3-14-15 (10-13)22-12-21-14/h1-5,10H,6-9,11-12H2 .Chemical Reactions Analysis
The chemical reactions of similar compounds have been reported. For example, in patients with progressive supranuclear palsy, changes to the tau protein cause it to fold abnormally and become tangled. One of these changes is the removal of carbohydrate groups from the protein. The medicine is expected to work by preventing the removal of these groups, which will in turn prevent the tau proteins from folding incorrectly .Physical and Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For example, a similar compound has a molecular weight of 298.34, and it is a solid at room temperature. It should be stored in a dry place at 2-8°C .Scientific Research Applications
Anxiolytic-Like Effects
The compound has been studied for its potential anxiolytic-like effects. Research involving arylpiperazine derivatives, structurally related to Benzo[d][1,3]dioxol-5-yl(4-(morpholinosulfonyl)piperazin-1-yl)methanone, showed anxiolytic effects in behavioral and biochemical studies. These effects were linked to the compounds' actions on the GABAergic and 5-HT systems, with indications of direct involvement of 5-HT1A receptors and indirect involvement of the GABAergic system. The compounds also exhibited significant interaction with other anxiolytics like buspirone and diazepam and had an impact on the central redox balance, suggesting antioxidant activity (Kędzierska et al., 2019).
Metabolism and Disposition in Humans
The compound's structural analog, SB-649868, an orexin 1 and 2 receptor antagonist, was studied for its disposition and metabolism in humans. The study, aimed at understanding the drug's potential for treating insomnia, showed that the compound was primarily eliminated via feces, with a significant portion undergoing metabolic transformations. Key insights included the identification of various metabolites and the role of oxidative metabolism, emphasizing the compound's extensive metabolism in the body (Renzulli et al., 2011).
5-HT1A Receptor Occupancy and Therapeutic Potential
Another structurally related compound, DU 125530, was evaluated for its occupancy of 5-HT1A receptors and its potential therapeutic application in treating anxiety and mood disorders. This study utilized positron emission tomography and demonstrated that the compound achieved high occupancy of the human brain 5-HT(1A) receptor at doses with minimal acute side effects (Rabiner et al., 2002).
Mechanism of Action
Safety and Hazards
Future Directions
The future directions of similar compounds have been reported. For example, these 1-benzo [1,3]dioxol-5-yl - 3- N -fused heteroaryl indoles may serve as a template for further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .
Properties
IUPAC Name |
1,3-benzodioxol-5-yl-(4-morpholin-4-ylsulfonylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O6S/c20-16(13-1-2-14-15(11-13)25-12-24-14)17-3-5-18(6-4-17)26(21,22)19-7-9-23-10-8-19/h1-2,11H,3-10,12H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FYJLULBWVLYVCY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CC3=C(C=C2)OCO3)S(=O)(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
383.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.